
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a 2,6-difluorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction conditions often involve heating the reactants in an appropriate solvent, such as tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted isoindoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, some derivatives of isoindoline-1,3-dione have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl 2,6-difluorobenzoate include other isoindoline derivatives such as:
N-isoindoline-1,3-dione: A core structure found in many bioactive molecules.
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N’-(triisopropylsilyl)benzenesulfondiimidoate:
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate: Another isoindoline derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the 2,6-difluorobenzoate moiety, which imparts specific chemical and biological properties. The difluorobenzoate group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other isoindoline derivatives.
特性
分子式 |
C15H7F2NO4 |
|---|---|
分子量 |
303.22 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 2,6-difluorobenzoate |
InChI |
InChI=1S/C15H7F2NO4/c16-10-6-3-7-11(17)12(10)15(21)22-18-13(19)8-4-1-2-5-9(8)14(18)20/h1-7H |
InChIキー |
LPCNXINYMLFLLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


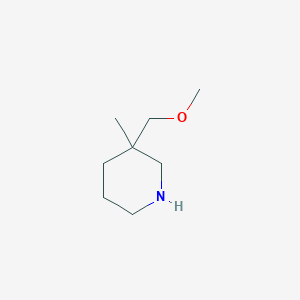
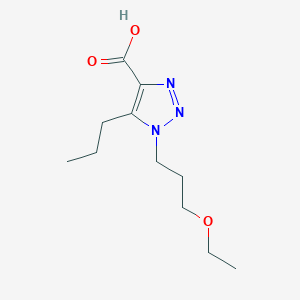
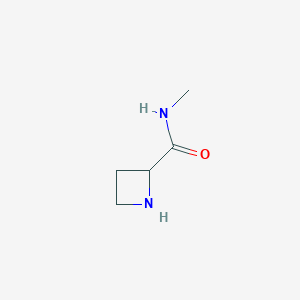
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

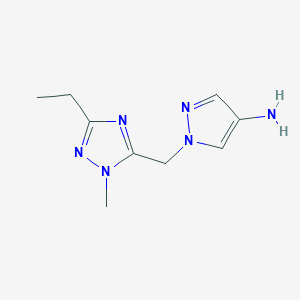
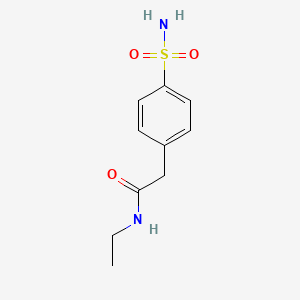

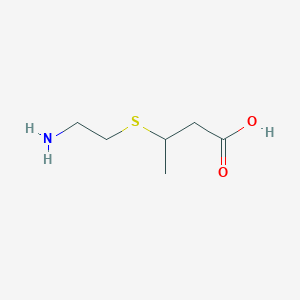

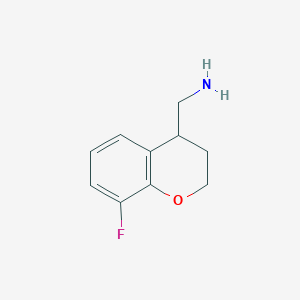
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)

